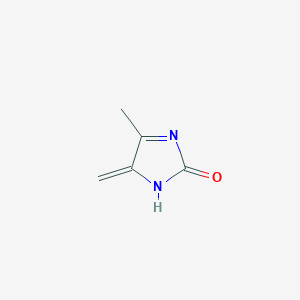
4-Methyl-5-methylideneimidazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-5-methylideneimidazol-2-one is a heterocyclic compound that features an imidazole ring with a methyl group at the 4-position and a methylene group at the 5-position. This compound is of significant interest due to its unique structural properties and its role as a catalytic component in various biochemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-methylideneimidazol-2-one typically involves the cyclization of amido-nitriles. One method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of catalytic processes that ensure high yield and purity. The use of heterogeneous catalysts, such as ZnFe2O4 nanoparticles, has been reported to facilitate the synthesis of substituted imidazoles, which can be adapted for the production of this compound .
Análisis De Reacciones Químicas
Types of Reactions: 4-Methyl-5-methylideneimidazol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, particularly at the methylidene group.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce a variety of substituted imidazoles .
Aplicaciones Científicas De Investigación
4-Methyl-5-methylideneimidazol-2-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Methyl-5-methylideneimidazol-2-one involves its role as a catalytic component in enzymes. Specifically, it acts as the prosthetic group in ammonia lyase enzymes, facilitating the elimination of ammonia from amino acids to form unsaturated products . The electrophilic chemistry catalyzed by this compound has been studied extensively, providing insights into its molecular targets and pathways .
Comparación Con Compuestos Similares
4-Methylimidazole: Similar to this compound but lacks the methylene group.
5-Methylimidazole: Similar but lacks the methyl group at the 4-position.
Uniqueness: this compound is unique due to its dual substitution, which imparts distinct chemical properties and reactivity. Its role as a catalytic component in enzymes also sets it apart from other imidazole derivatives .
Propiedades
Fórmula molecular |
C5H6N2O |
|---|---|
Peso molecular |
110.11 g/mol |
Nombre IUPAC |
4-methyl-5-methylideneimidazol-2-one |
InChI |
InChI=1S/C5H6N2O/c1-3-4(2)7-5(8)6-3/h1H2,2H3,(H,6,8) |
Clave InChI |
PTHAKJFCMIAMFS-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=O)NC1=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


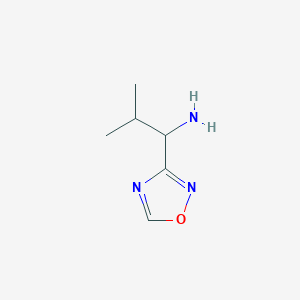


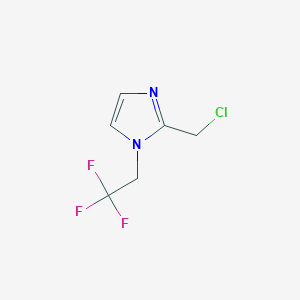

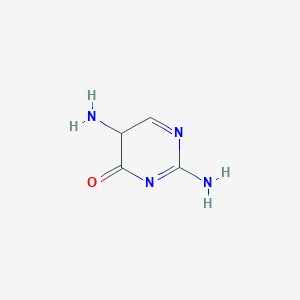
![8-Azabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester](/img/structure/B12358470.png)


![1-[(4-Bromo-2,5-dimethoxyphenyl)methyl]-piperazine,dihydrochloride](/img/structure/B12358479.png)


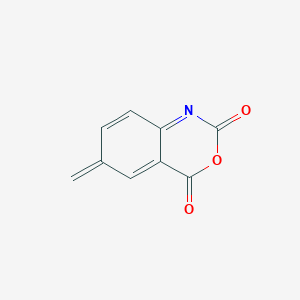
![N-{4-[1-(hydroxyimino)ethyl]phenyl}cyclopropanecarboxamide](/img/structure/B12358510.png)
